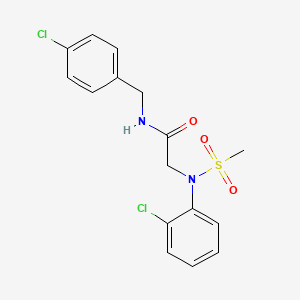
2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol, also known as BPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPAM is a chelator that binds to metal ions, and its unique structure allows it to selectively bind to certain metals, making it a valuable tool for research.
Mécanisme D'action
2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol acts as a chelator by binding to metal ions, such as copper and iron, through its pyridine and piperidine groups. This binding prevents the metal ions from participating in chemical reactions, which can be useful in studies involving metal toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, and it has also been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol is its ability to selectively bind to certain metal ions, which makes it a valuable tool for research. However, one limitation of this compound is that it can be difficult to work with due to its hydrophobic nature.
Orientations Futures
There are many potential future directions for research involving 2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, this compound could be used in studies involving metal toxicity and the role of metal ions in biological systems. Further research is needed to fully understand the potential applications of this compound in these areas.
Méthodes De Synthèse
2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol can be synthesized through a multistep process that involves the reaction of pyridine with tert-butyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with piperidine and formaldehyde to yield this compound.
Applications De Recherche Scientifique
2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol has been used in various scientific research applications due to its ability to selectively bind to metal ions. It has been used as a chelator in studies involving metal toxicity, and it has also been used to study the role of metal ions in biological systems.
Propriétés
IUPAC Name |
2-tert-butyl-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O/c1-21(2,3)20-19(25)17(15-23-10-6-4-7-11-23)14-18(22-20)16-24-12-8-5-9-13-24/h14,25H,4-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNYGLXURQQEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=N1)CN2CCCCC2)CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)
![5-{[(2-fluoro-5-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5680149.png)
![2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-ylmethyl]-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5680153.png)
![1-methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680165.png)

![3-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5680180.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5680186.png)
![2-(4-morpholinyl)-N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B5680204.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5680208.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B5680211.png)
![5,8-dimethyl-2-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5680221.png)
![(3S*,4S*)-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5680224.png)